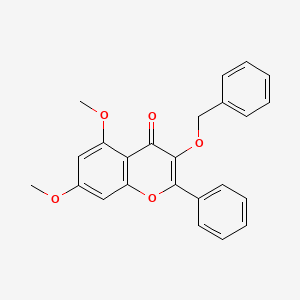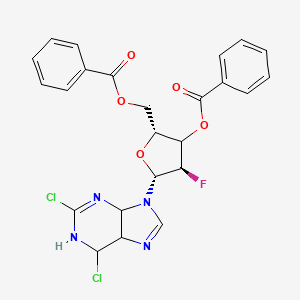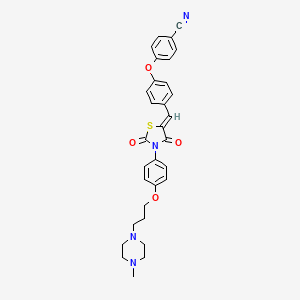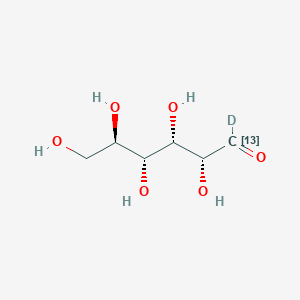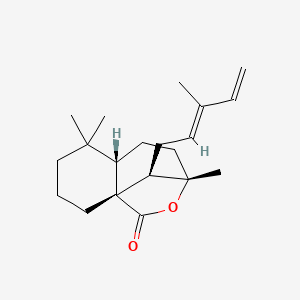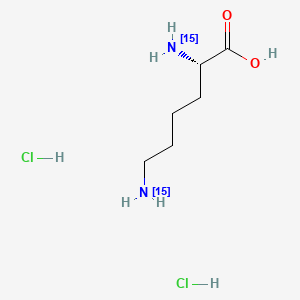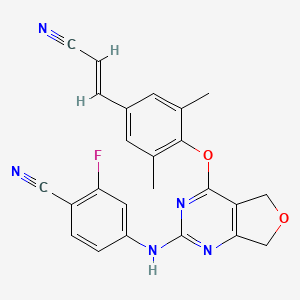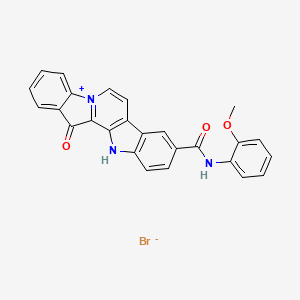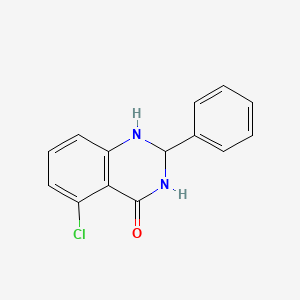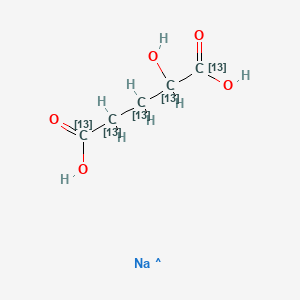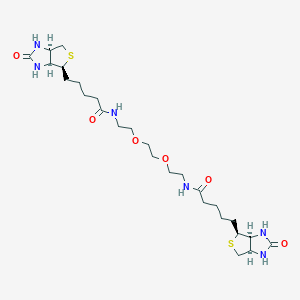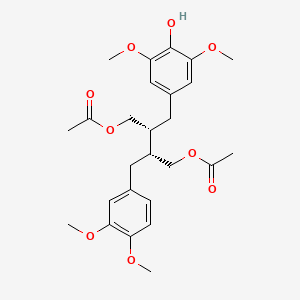
Justin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Justin C is primarily obtained through natural extraction from Justicia procumbens. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The crude extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound, as it is mainly used for research purposes. The extraction and purification processes are typically carried out in laboratory settings, focusing on obtaining high-purity samples for scientific studies .
Chemical Reactions Analysis
Types of Reactions
Justin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Justin C has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a valuable compound for studying cancer cell biology and developing potential therapeutic agents . Additionally, this compound is used in studies related to its anti-inflammatory and antioxidant properties, further expanding its applications in biomedical research .
Mechanism of Action
The mechanism of action of Justin C involves its interaction with specific molecular targets and pathways within cancer cells. It has been found to inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . This compound also affects various signaling pathways, including the AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism .
Comparison with Similar Compounds
Justin C is unique compared to other similar compounds due to its specific molecular structure and biological activities. Some compounds similar to this compound include:
Podophyllotoxin: Another lignan with anticancer properties.
Etoposide: A semisynthetic derivative of podophyllotoxin used as a chemotherapeutic agent.
Arctigenin: A lignan with anti-inflammatory and anticancer activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C26H34O9 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
[(2R,3R)-3-(acetyloxymethyl)-2-[(3,4-dimethoxyphenyl)methyl]-4-(4-hydroxy-3,5-dimethoxyphenyl)butyl] acetate |
InChI |
InChI=1S/C26H34O9/c1-16(27)34-14-20(9-18-7-8-22(30-3)23(11-18)31-4)21(15-35-17(2)28)10-19-12-24(32-5)26(29)25(13-19)33-6/h7-8,11-13,20-21,29H,9-10,14-15H2,1-6H3/t20-,21-/m0/s1 |
InChI Key |
JSFBCUIUOOCNBJ-SFTDATJTSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
Canonical SMILES |
CC(=O)OCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


